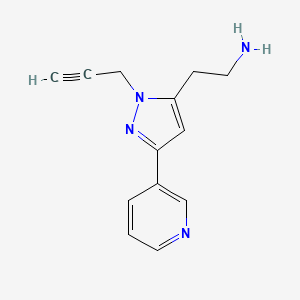![molecular formula C11H14ClN3 B1480889 7-(chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole CAS No. 2091618-97-0](/img/structure/B1480889.png)
7-(chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole
Vue d'ensemble
Description
The compound “7-(chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole” is a type of pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered ring structure containing two nitrogen atoms . They are known for their diverse functionality and stereochemical complexity .
Molecular Structure Analysis
Pyrazole derivatives, including “7-(chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole”, are characterized by a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One nitrogen atom is pyrrole-type (proton donor) and the other is pyridine-type (proton acceptor) .Applications De Recherche Scientifique
Cancer Treatment: CDK2 Inhibition
The compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. Inhibiting CDK2 can halt the proliferation of cancer cells, making it a promising target for anti-cancer therapies. Research has shown that derivatives of this compound exhibit superior cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent efficacy .
Green Chemistry: Synthesis in Aqueous Media
In the realm of green chemistry, the synthesis of pyrazole derivatives, including the subject compound, has been explored using water-based methods. This approach aligns with the principles of green chemistry, aiming to reduce the environmental impact by avoiding the use of toxic solvents and promoting safer, more sustainable synthetic routes .
Photophysical Probes: Tunable Properties
Pyrazole derivatives are extensively studied for their photophysical properties. The compound could be utilized in the construction of tunable photophysical probes, which are essential tools in biochemical and medical research for visualizing and tracking biological processes at the molecular level .
Metal Sensors: Detection and Quantification
The unique structure of pyrazole derivatives makes them suitable for use as metal sensors. They can be designed to detect and quantify specific metal ions, which is crucial in environmental monitoring and industrial processes where metal ion concentration needs to be controlled .
Nonlinear Optical (NLO) Materials: Physicochemical Properties
Pyrazole derivatives, including the compound under analysis, have remarkable nonlinear optical properties. These materials are vital for developing new technologies in telecommunications, data storage, and laser applications .
Orientations Futures
The field of pyrazole derivatives synthesis is expected to continue advancing, with a focus on green methodologies . Researchers are likely to continue exploring the synthesis and properties of different pyrazole derivatives, including potentially “7-(chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole”. The goal is to harness the full potentials of these compounds for practical applications .
Propriétés
IUPAC Name |
7-(chloromethyl)-1-cyclopentylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3/c12-7-9-8-13-15-6-5-14(11(9)15)10-3-1-2-4-10/h5-6,8,10H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPSIHZGPVJGEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=C(C=N3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480816.png)
![1-(prop-2-yn-1-yl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480817.png)
![2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol](/img/structure/B1480818.png)
![2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1480820.png)
![2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480821.png)
![methyl 2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1480822.png)
![6-cyclobutyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480823.png)
![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480824.png)
![2-(6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1480827.png)
![1-methyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480828.png)